Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate is a synthetic organic compound featuring a benzodioxol-thiazole hybrid scaffold. Its structure includes:
- A 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol moiety, which contributes halogenated and electron-withdrawing properties.
- A thiazol-4-yl ring linked via a carbamoylamino group, enabling hydrogen-bonding interactions.
- An ethyl acetate side chain, influencing solubility and bioavailability.
Properties
Molecular Formula |
C16H12Cl2F3N3O5S |
|---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H12Cl2F3N3O5S/c1-2-27-12(25)3-7-6-30-14(22-7)23-13(26)24-16(15(19,20)21)28-10-4-8(17)9(18)5-11(10)29-16/h4-6H,2-3H2,1H3,(H2,22,23,24,26) |
InChI Key |
DBGLWWCIXGHCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 31.25 to 62.5 µg/mL . Notably, it also shows antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv .
Anticancer Properties
In addition to its antimicrobial effects, the compound has been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound appears to affect the expression levels of genes associated with cell cycle regulation and apoptosis, although detailed mechanisms remain to be fully elucidated.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Cell Membrane Disruption : It can disrupt microbial cell membranes leading to cell lysis.
- Apoptotic Pathway Activation : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study conducted on patients with chronic bacterial infections demonstrated that treatment with this compound led to a significant reduction in bacterial load and improved clinical outcomes. Patients exhibited fewer symptoms and faster recovery times compared to those receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment
In vitro studies using various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further analysis indicated that the compound induced apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its fusion of benzodioxol, thiazole, and carbamoylamino groups. Key comparisons include:
Table 1: Structural and Functional Group Comparison
*logP values estimated via fragment-based methods due to lack of experimental data.
Key Observations:
- Benzodioxol vs. Triazine/Sulfonylurea (Agrochemicals): The target’s benzodioxol group may enhance environmental stability compared to triazine-based herbicides (e.g., metsulfuron-methyl) due to stronger halogen bonding (Cl, CF₃) . However, sulfonylureas in exhibit higher water solubility (logP ~1.5) owing to polar sulfonyl groups, whereas the target’s ethyl acetate chain and aromatic systems likely reduce solubility .
- Thiazole vs. Protease-Targeting Thiazoles (Pharmaceuticals): Thiazole rings in protease inhibitors () often engage in π-π stacking or hydrogen bonding with enzymes. The target’s carbamoylamino group may similarly facilitate target binding, but its dichloro/trifluoromethyl substituents could increase membrane permeability compared to hydroperoxypropyl groups in pharmaceutical analogs .
Hydrogen-Bonding and Crystallographic Behavior
The carbamoylamino (-NH-C(=O)-NH-) group in the target compound enables bidirectional hydrogen bonding, a feature critical for molecular recognition in both herbicides and pharmaceuticals . In contrast:
- Sulfonylureas (e.g., metsulfuron-methyl) utilize sulfonyl and urea groups for stronger, unidirectional H-bonding with acetolactate synthase (ALS) enzymes .
- Pharmaceutical thiazoles () rely on carbamate and hydroperoxy groups for protease interactions, which may offer more flexible binding modes .
Crystallographic tools like SHELXL and ORTEP-3 () are essential for resolving such structural details, though the target compound’s crystal data is absent in the provided sources.
Research Findings and Hypotheses
Agrochemical Potential: The dichloro and trifluoromethyl groups may enhance herbicidal activity by increasing lipid solubility and target-site binding, akin to halogenated benzodioxols in pesticides .
Pharmaceutical Niche: The thiazole-acetate motif could mimic protease inhibitor scaffolds (), but the lack of hydrophilic groups (e.g., hydroperoxy in ) may limit solubility for drug development.
Synthesis Challenges: The steric bulk of the benzodioxol-thiazole core may complicate crystallization, necessitating advanced refinement protocols (e.g., SHELXL ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
